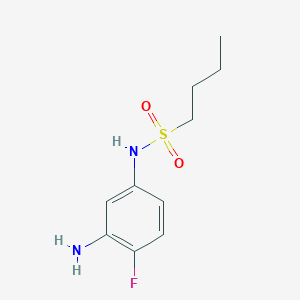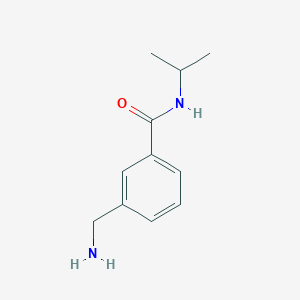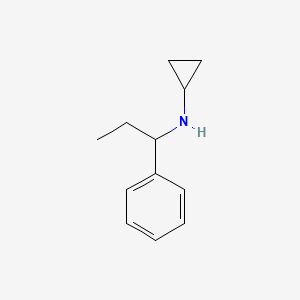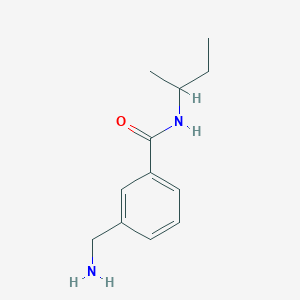
3-(aminomethyl)-N-(butan-2-yl)benzamide
Übersicht
Beschreibung
3-(Aminomethyl)-N-(butan-2-yl)benzamide, also known as AMNB, is an organic compound that has been widely studied for its potential applications in the fields of scientific research, drug development, and laboratory experiments. This compound is a derivative of benzamide, and is composed of a benzene ring with an aminomethyl group and a butan-2-yl group attached to it. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a variety of research applications. In
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, including compounds with substituents similar to the structure of "3-(aminomethyl)-N-(butan-2-yl)benzamide," have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds, especially those with certain substituents on the amide nitrogen atom, demonstrated potent activity against both cancer cell lines, suggesting their potential as anticancer agents. A molecular docking study also supported their strong binding activity, highlighting their relevance in cancer research (K. K. Vallri et al., 2020).
Sensing Behaviors
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and characterized for their solid-state properties and sensing behaviors. One compound within this category demonstrated a significant color transition in response to fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding suggests the utility of such compounds in developing colorimetric sensors for fluoride anion detection, which is important for environmental monitoring and public health (E. A. Younes et al., 2020).
Molecular Docking and Computational Studies
The synthesis of bi-heterocyclic benzamides and their evaluation as alkaline phosphatase inhibitors reveal their potential in medicinal chemistry, particularly for disorders related to bone and dental calcification. Through kinetic and computational approaches, these compounds have been shown to be potent inhibitors, offering insights into enzyme inhibition mechanisms and the design of new therapeutic agents (M. Abbasi et al., 2019).
Supramolecular Gelators
A series of N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, focusing on the role of methyl functionality and S⋯O interactions in gel formation. These studies are crucial for the development of new materials with potential applications in drug delivery systems, tissue engineering, and as environmental sensors, showcasing the diverse applications of benzamide derivatives in material science (P. Yadav & Amar Ballabh, 2020).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXANNZSHQYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(butan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



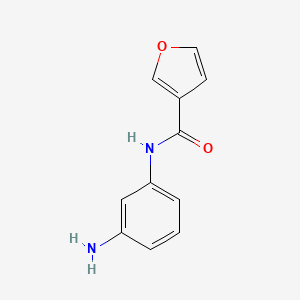
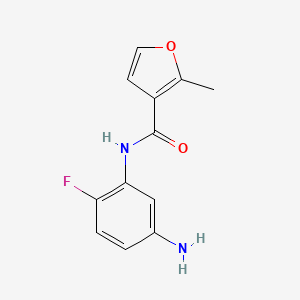
![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)
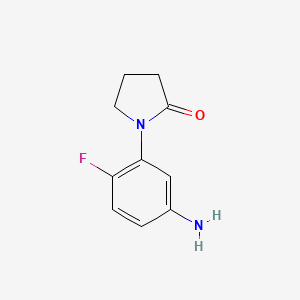
![N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3306116.png)

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)
